molecular formula C10H14O B1666560 4-Phenyl-1-butanol CAS No. 3360-41-6

4-Phenyl-1-butanol

Cat. No.: B1666560
CAS No.: 3360-41-6
M. Wt: 150.22 g/mol
InChI Key: LDZLXQFDGRCELX-UHFFFAOYSA-N
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Description

4-Phenyl-1-butanol, also known as phenylbutyl alcohol, is an organic compound with the molecular formula C10H14O. It is a colorless liquid with a mild, pleasant odor. This compound is used in various applications, including as an intermediate in organic synthesis and in the production of pharmaceuticals and fragrances .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically follows the Friedel-Crafts alkylation method due to its efficiency and cost-effectiveness. This method is preferred for large-scale production as it provides high yields and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Ceric ammonium nitrate in acetonitrile.

    Cyclization: Phosphoric acid at high temperatures.

Major Products:

    Oxidation: 2-Phenyltetrahydrofuran.

    Cyclization: Tetralin.

Biochemical Analysis

Cellular Effects

The effects of 4-Phenyl-1-butanol on cellular processes are not fully understood. It is hypothesized that it may influence cell signaling pathways, gene expression, and cellular metabolism. These effects are likely to be cell-type specific and dependent on the concentration of this compound .

Temporal Effects in Laboratory Settings

Long-term effects on cellular function in in vitro or in vivo studies have not been extensively studied .

Dosage Effects in Animal Models

Studies investigating threshold effects, toxicity, or adverse effects at high doses are limited .

Comparison with Similar Compounds

    1-Butanol: A simple alcohol with a similar structure but without the phenyl group.

    Phenylmethanol (Benzyl Alcohol): Contains a phenyl group attached to a methanol moiety.

    2-Phenylethanol: Similar to 4-Phenyl-1-butanol but with a shorter carbon chain.

Uniqueness: this compound is unique due to its specific structure, which combines a phenyl group with a butanol moiety. This structure imparts distinct chemical properties, such as its ability to undergo specific reactions like oxidation to form 2-phenyltetrahydrofuran and cyclization to yield tetralin . Its versatility in various applications, from pharmaceuticals to fragrances, further highlights its uniqueness compared to other similar compounds.

Properties

IUPAC Name

4-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZLXQFDGRCELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062994
Record name Benzenebutanol
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3360-41-6, 55053-52-6
Record name Benzenebutanol
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Record name Benzenebutanol
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Record name 1-Butanol, phenyl-
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Record name 4-Phenyl-1-butanol
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Record name 4-phenylbutan-1-ol
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Record name BENZENEBUTANOL
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Synthesis routes and methods I

Procedure details

To a stirred suspension of 7.9 g (0.21 mole) of lithium aluminum hydride (Aldrich) in 350 ml of dry ethyl ether was added dropwise a solution of 32.8 g (0.2 mole) of 4-phenylbutyric acid (Aldrich) in 250 ml of dry ethyl ether. The reaction mixture was stirred at ambient temperature for 2 hr, treated successively with 8 ml of water, 25 ml of a 15% sodium hydroxide solution and 8 ml of water, and filtered through Celite®. The filtrate was washed successively with water (200 ml), twice with 300 ml portions of sodium bicarbonate solution, 300 ml of water and dried over magnesium sulfate. The solvent was evaporated under reduced pressure to give 25.0 g (83%) of colorless oil.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Yield
83%

Synthesis routes and methods II

Procedure details

A 30-mL eggplant flask equipped with a magnetic stirrer was heat dried while pumping to a vacuum of 5 Pa before its interior was purged with nitrogen atmosphere. To the flask, 4-phenyl-2-butanone (148 mg, 1.0 mol) and 1,1,1,3,3-pentamethyldisiloxane (371 mg, 2.5 mmol) were added through a syringe, and iron complex A (5.0 mg, 0.01 mmol) was added as catalyst. The solution was stirred at room temperature for 24 hours. At 0° C., THF (1 mL) and tetrabutylammonium fluoride in THF (1 M, 1 mL) were then added to the solution, which was stirred at 0° C. for 1 hour. The solvent was distilled off in vacuum. The crude product was purified by silica gel-packed column chromatography using hexane/ethyl acetate (3/1) as developing solvent, obtaining 4-phenyl-1-butanol (139 mg, 0.92 mmol, 92%). The results are shown as Entry 2 in Table 7. The resulting alcohol was identified for geometry by 1H and 13C-NMR spectroscopy.
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
371 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
92%

Synthesis routes and methods III

Procedure details

To a suspension of lithium aluminum hydride (67.2 g) in dry tetrahydrofuran (2.5 l), a solution of 4-phenylbutyric acid (225 g, 1.37 mmoles) in dry tetrahydrofuran was added dropwise at 15°-25° C. under nitrogen. The resultant mixture was stirred for 1 h at room temperature, then poured into ice-cold H2O (3 l) and sulfuric acid (200 g) and extracted thrice with ethyl acetate. The organic extract was dried over anhydrous N2SO4, evaporated, and then the residue was distilled under reduced pressure to give the title compound as a colorless oil; yield: 191 g; bp 113°-115° C./0.5 mmHg (Lit. bp 92°-93° C./0.3 mmHg; B. H. Baker, W. B. Martin, J. Org. Chem., 25, 1496 (1960)).
Quantity
67.2 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
3 L
Type
reactant
Reaction Step Four
Quantity
200 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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